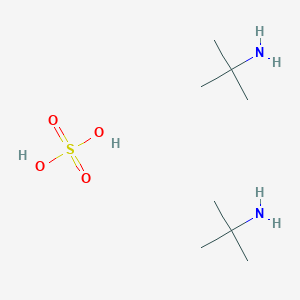

2-methylpropan-2-amine;sulfuric acid

Description

Properties

CAS No. |

63302-54-5 |

|---|---|

Molecular Formula |

C8H24N2O4S |

Molecular Weight |

244.36 g/mol |

IUPAC Name |

2-methylpropan-2-amine;sulfuric acid |

InChI |

InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

JZHIWRJMRVFHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N.CC(C)(C)N.OS(=O)(=O)O |

Related CAS |

75-64-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 2 Methylpropan 2 Amine;sulfuric Acid

Direct Protonation Pathways for Amine-Sulfate Salt Formation

The most straightforward method for the formation of tert-butylammonium (B1230491) sulfate (B86663) involves the direct protonation of tert-butylamine (B42293) by a strong sulfur-based acid. This acid-base neutralization is an exothermic reaction that yields the corresponding salt. nih.gov

Synthesis of tert-Butylammonium Sulfate via Sulfur(IV) Oxide Oxidation in Aqueous Media

The formation of tert-butylammonium sulfate has been successfully demonstrated in systems containing sulfur(IV) oxide (SO2), tert-butylamine, water, and oxygen. researchgate.net In this process, gaseous SO2 is bubbled through an aqueous solution of tert-butylamine in the presence of atmospheric oxygen. The reaction leads to the oxidation of sulfur(IV) oxide and subsequent formation of the "onium" salt, which can be isolated from the solution. The identified product in this system is specifically di(tert-butylammonium) sulfate, [t-C4H9NH3]2SO4. researchgate.net This method represents a pathway where the amine participates in a system that generates the sulfuric acid in situ, which then reacts to form the salt.

Formation via Reaction with Concentrated Sulfuric Acid

The direct reaction between tert-butylamine, a primary aliphatic amine, and concentrated sulfuric acid is a classic acid-base neutralization. nih.govwikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton from sulfuric acid. Sulfuric acid is a diprotic acid, meaning it can donate two protons. The stoichiometry of the reaction determines the final salt formed. A 1:1 molar ratio of amine to sulfuric acid will typically result in the formation of the hydrogen sulfate (bisulfate) salt. To form the di(tert-butylammonium) sulfate, a 2:1 molar ratio of tert-butylamine to sulfuric acid would be required. This reaction is generally highly exothermic.

Advanced Synthetic Strategies for Alkylammonium Sulfate Derivatives

Beyond direct protonation, more complex strategies can be employed to generate related alkylammonium sulfate derivatives, highlighting the versatility of tert-butylamine as a chemical precursor.

Preparation of N-substituted Amidosulfates from tert-Butylamine

N-substituted amidosulfates, also known as sulfamates, are derivatives that can be synthesized from primary amines like tert-butylamine. The synthesis involves the reaction of the amine with a sulfurylating agent. While specific literature on N-tert-butylamidosulfate was not prominently available in the search results, the general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the sulfur atom of a reagent such as sulfuryl chloride (SO2Cl2) or by reacting with a pre-formed sulfamate. This results in the formation of a sulfur-nitrogen bond, a key feature of amidosulfates. Such compounds combine the functionalities of both sulfate and amine groups within a single molecule. patsnap.com

Controlled Synthesis of Onium Sulfates from Amine-Water-Oxygen Systems

The synthesis of onium sulfates, including tert-butylammonium sulfate, can be controlled within an amine-water-oxygen system containing sulfur(IV) oxide. researchgate.net Research on SO2–L–H2O–O2 systems (where L represents an alkylamine such as tert-butylamine) has shown that onium sulfates are the resulting products. researchgate.netresearchgate.net The control of this synthesis relies on factors such as reaction temperature, the rate of SO2 addition, and the concentration of the amine in the aqueous solution. By managing these parameters, the formation and isolation of the desired crystalline onium salt, [t-C4H9NH3]2SO4, can be optimized. researchgate.net The characterization of these products is typically performed using elemental analysis, IR and Raman spectroscopy, and mass spectrometry. researchgate.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms provides insight into the chemical transformations leading to tert-butylammonium sulfate.

The mechanism for the reaction with concentrated sulfuric acid is a direct proton transfer. The highly acidic protons of sulfuric acid are readily transferred to the basic nitrogen atom of tert-butylamine.

For the formation via SO2 oxidation in aqueous media, the mechanism is more complex. It is understood that new particle formation in the atmosphere can involve the formation of stable molecular clusters from amines and sulfuric acid. nih.gov Reactions between amines and hydrated sulfur trioxide (SO3), a key intermediate in the oxidation of SO2 to sulfuric acid, are considered to be nearly barrierless processes. nih.gov In the SO2-amine-water-oxygen system, SO2 first dissolves and reacts with water to form sulfurous acid (H2SO3). This is then oxidized to sulfuric acid (H2SO4) in the presence of oxygen. The amine can play a role in catalyzing this oxidation. Once sulfuric acid is formed, a rapid acid-base reaction with tert-butylamine occurs. Water plays a significant role in promoting the heterogeneous reaction of amines with sulfuric acid, reducing the energy required for the formation of the ammonium (B1175870) salt. nih.govgdut.edu.cn At an air-water interface, the reaction involves multiple water molecules, which facilitate the transfer of protons, leading to the stable formation of the ammonium cation and the bisulfate anion through hydrogen bonding. nih.gov

Table 1: Summary of Synthetic Methodologies

| Method | Reactants | Key Conditions | Product |

|---|---|---|---|

| Direct Protonation (Concentrated Acid) | 2-methylpropan-2-amine, Sulfuric Acid | Controlled addition, typically exothermic | 2-methylpropan-2-amine;sulfuric acid |

| SO2 Oxidation in Aqueous Media | 2-methylpropan-2-amine, Sulfur(IV) Oxide, Water, Oxygen | Bubbling SO2 through aqueous amine solution | 2-methylpropan-2-amine;sulfuric acid |

Kinetic Analysis of Amine-Acid Interactions.

The reaction between a sterically hindered yet basic amine like 2-methylpropan-2-amine and a strong acid such as sulfuric acid is fundamentally a proton transfer reaction. In solution, these reactions are generally very fast and are often considered to be diffusion-controlled. This implies that the rate of the reaction is limited by the frequency at which the reactant molecules collide in the correct orientation, rather than the energy barrier of the chemical transformation itself.

While specific, experimentally determined kinetic parameters such as rate constants, reaction orders, and activation energies for the direct synthesis of 2-methylpropan-2-amine;sulfuric acid are not extensively documented in readily available literature, the reaction kinetics can be understood through established principles of acid-base chemistry. The reaction is expected to follow second-order kinetics, being first-order with respect to both the amine and the acid.

The general rate law can be expressed as: Rate = k[2-methylpropan-2-amine][sulfuric acid]

Given the high rate of reaction, specialized techniques like stopped-flow or relaxation methods would be necessary to measure the kinetic parameters accurately. These methods allow for the observation of very fast reactions that occur on the millisecond timescale or even faster.

Illustrative Kinetic Data for Amine-Acid Neutralization

To illustrate the expected kinetic behavior, the following interactive table presents hypothetical data for the reaction between 2-methylpropan-2-amine and sulfuric acid in a non-reactive solvent at a constant temperature. It is important to note that this data is for demonstrative purposes and is based on general principles of rapid acid-base reactions, not on specific experimental results for this particular system.

Hypothetical Kinetic Data for the Formation of 2-methylpropan-2-amine;sulfuric acid

| Run | Initial [2-methylpropan-2-amine] (mol/L) | Initial [sulfuric acid] (mol/L) | Observed Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.05 | 0.05 | 2.5 x 10² |

| 2 | 0.10 | 0.05 | 5.0 x 10² |

| 3 | 0.05 | 0.10 | 5.0 x 10² |

Influence of Stoichiometry and Reaction Environment on Product Speciation.

The precise nature of the resulting salt—specifically, whether the sulfate or bisulfate salt is formed—is highly dependent on the stoichiometry of the reactants and the conditions of the reaction environment, such as the solvent and temperature.

Influence of Stoichiometry

As a diprotic acid, sulfuric acid can donate two protons. This allows for the formation of two distinct salt species with 2-methylpropan-2-amine:

tert-Butylammonium hydrogen sulfate: This product is favored when the reactants are in a 1:1 molar ratio . In this case, the amine acts as a base to accept one proton from sulfuric acid. (CH₃)₃CNH₂ + H₂SO₄ → (CH₃)₃CNH₃⁺HSO₄⁻

Di-tert-butylammonium sulfate: This product is formed when there is an excess of the amine, typically in a 2:1 molar ratio of amine to sulfuric acid. The second equivalent of the amine is able to accept the second proton from the intermediate hydrogen sulfate anion. 2(CH₃)₃CNH₂ + H₂SO₄ → [(CH₃)₃CNH₃⁺]₂SO₄²⁻

Control of the stoichiometry is therefore a critical factor in directing the synthesis towards the desired product.

Influence of the Reaction Environment

The solvent system and temperature play significant roles in the outcome of the reaction.

Solvent: The polarity and protic nature of the solvent can influence the solubility of the reactants and products, as well as the equilibrium position of the reaction.

In polar aprotic solvents (e.g., acetonitrile (B52724), acetone), the resulting salt may have limited solubility, leading to its precipitation. This can drive the reaction to completion.

In polar protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with the reactants and products, potentially influencing the relative stability of the sulfate and bisulfate salts.

In non-polar solvents (e.g., hexane, toluene), the ionic salt product is likely to be insoluble and precipitate readily.

Temperature: The neutralization of an amine with a strong acid is an exothermic process. According to Le Châtelier's principle, lower temperatures will favor the formation of the salt product. Conversely, higher temperatures may lead to a shift in the equilibrium back towards the free amine and acid, although the primary effect of increased temperature is often an increase in the rate of reaction. Temperature also significantly affects the solubility of the salt product, which can be a key factor in its isolation.

Illustrative Data on Product Speciation

The following interactive table provides a hypothetical overview of how stoichiometry and the reaction environment could influence the product distribution. This information is intended to be illustrative of general chemical principles.

Hypothetical Influence of Reaction Conditions on Product Speciation

| Amine:Acid Molar Ratio | Solvent Type | Temperature (°C) | Expected Predominant Product |

|---|---|---|---|

| 1:1 | Polar Aprotic (e.g., Acetonitrile) | 25 | tert-Butylammonium hydrogen sulfate |

| 2:1 | Polar Aprotic (e.g., Acetonitrile) | 25 | Di-tert-butylammonium sulfate |

| 1:1 | Non-polar (e.g., Toluene) | 25 | tert-Butylammonium hydrogen sulfate (precipitate) |

| 2:1 | Polar Protic (e.g., Ethanol) | 0 | Di-tert-butylammonium sulfate (favored) |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylpropan 2 Amine;sulfuric Acid

Vibrational Spectroscopy Analysis for Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural arrangement of bis(tert-butylammonium) sulfate (B86663). These methods provide detailed information about the vibrational modes of the constituent ions, the tert-butylammonium (B1230491) cation and the sulfate anion, revealing the nature of their interactions within the crystal lattice.

Infrared (IR) Spectrometric Investigation of Bis(tert-butylammonium) Sulfate

Infrared spectrometric analysis of bis(tert-butylammonium) sulfate reveals characteristic absorption bands corresponding to the vibrational modes of the sulfate anion and the tert-butylammonium cation. The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: ν1 (symmetric stretch), ν2 (symmetric bend), ν3 (asymmetric stretch), and ν4 (asymmetric bend). In the crystalline environment of bis(tert-butylammonium) sulfate, the symmetry of the sulfate anion is lowered, leading to the activation of otherwise IR-inactive modes and the splitting of degenerate modes.

A study of the compound, denoted as tBAS, which crystallizes in the monoclinic system with a C2/c space group, provides specific insights. researchgate.net In the IR spectrum, the ν1 stretching vibrations of the sulfate anion are observed at 980 cm⁻¹. researchgate.net The ν3 asymmetric stretching vibrations appear at 1118 cm⁻¹. researchgate.net Furthermore, the ν4 anion bending vibrations are manifested as a triplet, with a strong band at 617 cm⁻¹ and shoulders at 690 and 605 cm⁻¹. researchgate.net This splitting of the ν4 mode is a clear indicator of the reduced symmetry of the sulfate ion within the crystal structure.

Raman Spectroscopic Signatures of Sulfate and Ammonium (B1175870) Ions

Raman spectroscopy provides complementary information to IR spectroscopy. For bis(tert-butylammonium) sulfate, the Raman spectrum is particularly informative for the symmetric vibrations of the sulfate ion. The ν1 symmetric stretching mode of the sulfate anion, which is often weak or forbidden in the IR spectrum of highly symmetric sulfate ions, gives a strong signal in the Raman spectrum. In the case of bis(tert-butylammonium) sulfate, this vibration is active at 975 cm⁻¹. researchgate.net The ν3 asymmetric stretching vibrations are also observed in the Raman spectrum at 1125 cm⁻¹. researchgate.net The observation of these modes in both IR and Raman spectra provides a comprehensive vibrational profile of the sulfate anion in the compound.

Assignment of Characteristic Vibrational Modes in the tert-Butylammonium Sulfate System

The assignment of vibrational modes in the bis(tert-butylammonium) sulfate system is based on the distinct frequencies of the sulfate and tert-butylammonium ions. The vibrations of the sulfate anion are well-characterized and serve as probes for its local environment.

Table 1: Vibrational Modes of the Sulfate Anion in Bis(tert-butylammonium) Sulfate researchgate.net

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 980 | 975 | Symmetric Stretch |

| ν3 | 1118 | 1125 | Asymmetric Stretch |

| ν4 | 617 (strong), 690, 605 | Not specified | Asymmetric Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of chemical compounds in solution. For bis(tert-butylammonium) sulfate, NMR studies can provide detailed information about the tert-butylammonium cation and its interactions with the sulfate anion.

¹H NMR Spectral Analysis of the tert-Butylammonium Cation

The ¹H NMR spectrum of the tert-butylammonium cation is expected to be relatively simple due to the high symmetry of the tert-butyl group. The nine protons of the three methyl groups are chemically equivalent, and thus should give rise to a single, intense signal. The protons of the ammonium group (-NH3+) would also produce a distinct signal. The chemical shift of these signals can be influenced by the solvent and the nature of the counter-ion. In studies where the tert-butylammonium ion was formed by capturing tert-butyl cations with ammonia (B1221849) on a zeolite, the signal for the tert-butylammonium ion was observed.

Investigation of Ion-Pairing and Solution Dynamics via Advanced NMR Techniques

Advanced NMR techniques can be employed to investigate the formation of ion pairs between the tert-butylammonium cation and the sulfate anion in solution, as well as their dynamic behavior. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of the cation and anion, which is indicative of ion-pairing. Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficients of the ions. If the cation and anion diffuse at the same rate, it suggests the formation of a stable ion pair. Furthermore, relaxation time measurements (T1 and T2) can offer insights into the motional dynamics of the ions in solution. While specific studies on bis(tert-butylammonium) sulfate using these advanced techniques are not widely reported, the principles are applicable for understanding its behavior in solution.

Single Crystal and Powder X-ray Diffraction Studies

Determination of Crystal System and Space Group of Bis(tert-butylammonium) Sulfate

Single-crystal X-ray diffraction analysis has unequivocally established that bis(tert-butylammonium) sulfate crystallizes in the monoclinic system. researchgate.net The specific space group was identified as C2/c, a centrosymmetric space group that imposes certain symmetry constraints on the arrangement of molecules within the crystal. researchgate.net

Refinement of Unit Cell Dimensions and Molecular Conformations

The refinement of the single-crystal X-ray diffraction data has yielded precise unit cell dimensions for bis(tert-butylammonium) sulfate. The determined parameters are a = 11.1585(5) Å, b = 6.2148(4) Å, and c = 20.070(1) Å, with a β angle of 102.004(4)°. The volume of the unit cell is calculated to be 1361.4(1) ų, and it contains four formula units (Z = 4). researchgate.net

The analysis of the crystal structure reveals the specific conformations of the tert-butylammonium cations and the sulfate anion. The tetrahedral geometry of the sulfate anion and the characteristic arrangement of the tert-butyl groups in the cations are well-defined within the crystal lattice.

Interactive Table: Crystal Data and Structure Refinement for Bis(tert-butylammonium) Sulfate

| Parameter | Value |

| Empirical formula | C₈H₂₄N₂O₄S |

| Formula weight | 244.35 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 11.1585(5) |

| b (Å) | 6.2148(4) |

| c (Å) | 20.070(1) |

| β (°) | 102.004(4) |

| Volume (ų) | 1361.4(1) |

| Z | 4 |

Mapping of Hydrogen Bonding Networks and Supramolecular Architecture

The crystal structure of bis(tert-butylammonium) sulfate is characterized by a sophisticated network of hydrogen bonds, which play a crucial role in the formation of its supramolecular architecture. The primary hydrogen bonding interactions are of the N-H···O type, occurring between the ammonium groups of the tert-butylammonium cations and the oxygen atoms of the sulfate anions. researchgate.net

This extensive hydrogen bonding results in a distinct layered organization of the components within the crystal structure. These layers are centered around the z = 1/4 and z = 3/4 planes of the unit cell. researchgate.net The organic cations and inorganic anions are effectively linked together through these hydrogen bonds, creating a stable and highly ordered three-dimensional network. This layered arrangement is a typical feature of the supramolecular architecture of this compound. researchgate.net

Thermal Analysis Techniques for Stability and Transformational Behavior

Thermal analysis methods are critical for understanding the stability of the compound and its behavior upon changes in temperature. These techniques can detect and quantify thermal events such as phase transitions and decomposition.

Differential Scanning Calorimetry (DSC) in Phase Transition Characterization

Differential Scanning Calorimetry (DSC) has been employed to investigate the thermal behavior of bis(tert-butylammonium) sulfate. The results of these analyses indicate the presence of a reversible, weak phase transition. researchgate.net This suggests that the compound can undergo a subtle structural change upon heating and cooling, which is fully reversible. The specific temperatures and enthalpies associated with this transition provide valuable information about the energetic landscape of the crystalline solid. Further detailed DSC studies would be beneficial to precisely characterize the nature and energetics of this phase transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

The thermal decomposition of ammonium sulfates typically occurs in distinct stages. For instance, ammonium sulfate first decomposes to form ammonium bisulfate and ammonia. researchgate.net At higher temperatures, further decomposition yields nitrogen, ammonia, sulfur dioxide, and water. researchgate.net The thermal stability and decomposition pathways of alkylammonium salts are influenced by the structure of the alkyl group.

In the case of 2-methylpropan-2-amine;sulfuric acid, the decomposition is expected to initiate with the loss of the amine, followed by the decomposition of the sulfuric acid component at higher temperatures. A proposed multi-step decomposition pathway is outlined below.

Table 1: Proposed Thermal Decomposition Stages of 2-methylpropan-2-amine;sulfuric acid

| Stage | Temperature Range (°C) | Mass Loss (%) | Description of Events |

| 1 | 200 - 300 | ~43% | The initial weight loss is attributed to the deamination process, where the tert-butylamine (B42293) molecule is released. This is analogous to the initial loss of ammonia in the decomposition of ammonium sulfate. |

| 2 | 300 - 450 | ~19% | This stage likely involves the dehydration of the resulting bisulfate intermediate to form a pyrosulfate species, with the concurrent loss of water. |

| 3 | > 450 | ~38% | The final stage of decomposition involves the breakdown of the pyrosulfate intermediate, releasing sulfur dioxide and nitrogen oxides as gaseous products. |

It is important to note that the presence of the bulky tert-butyl group may influence the decomposition temperatures compared to simpler alkylammonium salts. The hazardous decomposition products expected from a related compound, tetrabutylammonium (B224687) hydrogen sulfate, include nitrogen oxides, sulfur oxides, and carbon oxides.

Further detailed research, including experimental TGA coupled with evolved gas analysis (EGA) techniques such as mass spectrometry or FTIR spectroscopy, would be necessary to definitively identify the gaseous products and precisely delineate the decomposition mechanism and kinetics for 2-methylpropan-2-amine;sulfuric acid.

Computational and Theoretical Chemistry of 2 Methylpropan 2 Amine;sulfuric Acid Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of the 2-methylpropan-2-amine (tert-butylamine) and sulfuric acid complex. These studies provide a foundational understanding of the stability and reactive nature of the system.

Density Functional Theory (DFT) calculations have been employed to investigate the thermodynamic stability of complexes formed between sulfuric acid and various alkylamines, including tert-butylamine (B42293). ustc.edu.cn These studies reveal that the interaction between tert-butylamine and sulfuric acid is strong, leading to the formation of a stable complex.

A key finding is the formation of a dual hydrogen bond configuration in the most stable isomer of the primary amine-sulfuric acid complexes. ustc.edu.cn In the case of the tert-butylamine-sulfuric acid complex, proton transfer occurs from sulfuric acid to the amine, forming a tert-butylammonium (B1230491) cation and a bisulfate anion. The stability of this complex is influenced by the electrostatic potential distribution on the molecular surface of the amine. ustc.edu.cn The base strength of the amine is a significant factor, with stronger bases generally forming more stable complexes with sulfuric acid. ustc.edu.cn

The energetic landscape of these interactions is crucial for understanding atmospheric aerosol formation, where such acid-base complexes play a significant role in nucleation. ustc.edu.cnnih.gov The binding energies of these clusters are a key parameter in models that predict new particle formation rates. nih.gov

Table 4.1.1: Calculated Thermodynamic Properties of Amine-Sulfuric Acid Complexes

| Amine | Base Strength Correlation | Noteworthy Interactions |

| Ethylamine | Follows general trend | Dual hydrogen bond configuration in stable isomer. ustc.edu.cn |

| Propylamine | Follows general trend | Dual hydrogen bond configuration in stable isomer. ustc.edu.cn |

| Isopropylamine | Follows general trend | Dual hydrogen bond configuration in stable isomer. ustc.edu.cn |

| tert-Butylamine | Follows general trend | Dual hydrogen bond configuration in stable isomer. ustc.edu.cn |

| Dimethylamine | Exception to trend | Extra stability due to van der Waals interactions between the free hydroxyl of sulfuric acid and the β-methyl group of the amine. ustc.edu.cn |

| Ethylmethylamine | Exception to trend | Extra stability due to van der Waals interactions between the free hydroxyl of sulfuric acid and the β-methyl group of the amine. ustc.edu.cn |

| Trimethylamine | N/A | Forms a single, strong hydrogen bond due to the absence of N-H donors. ustc.edu.cn |

This table is based on findings from a comparative study of various amine-sulfuric acid complexes.

The abstraction of a hydrogen atom is a fundamental chemical reaction that can influence the atmospheric degradation and reactivity of amines. Quantum chemical methods, particularly DFT, are used to study the mechanisms and energetics of these reactions. rsc.orgnih.gov In the context of amine-sulfate systems, hydrogen abstraction can be initiated by radicals present in the atmosphere.

Theoretical studies on hydrogen abstraction from various amines by radicals like the t-butoxyl radical have been performed using DFT methods such as CAM-B3LYP, M062x, and wB97x. researchgate.net These calculations help in determining the activation free energy barriers for such reactions. The reaction mechanism can be influenced by factors such as the nature of the attacking radical and the solvent environment. nih.govresearchgate.net

For tertiary amines, it has been noted that the selectivity of hydrogen atom transfer (HAT) can be influenced by the stability of the resulting radical. mdpi.com While there is a lack of specific studies on hydrogen abstraction directly from the tert-butylammonium cation by the bisulfate anion, the principles derived from related systems suggest that the energetic barrier for such a reaction would be significant due to the stability of the ion pair. The focus in the literature has been more on the acid-base interaction and cluster formation.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions in a condensed phase. For the 2-methylpropan-2-amine;sulfuric acid system, MD simulations can provide insights into how the ionic pair interacts with itself and with solvent molecules.

MD simulations of analogous systems, such as tetraalkylammonium ions with dodecyl sulfate (B86663) micelles and butyl ammonium (B1175870) hydrogen bisulfate ionic liquids, shed light on the ion-pairing behavior. rsc.orgnih.gov These simulations show that the structure and dynamics of the system are governed by a balance of electrostatic and hydrophobic interactions.

In aqueous solutions, water molecules play a crucial role in solvating the ions. The hydration structure around tetraalkylammonium cations has been studied, revealing details about the arrangement of water molecules and their hydrogen bonding network. acs.org For the tert-butylammonium sulfate system, it is expected that the tert-butylammonium ion would exhibit hydrophobic hydration characteristics, while the sulfate ion would be strongly hydrated through hydrogen bonds. The interplay between these solvation structures would dictate the extent of direct ion pairing versus solvent-separated ion pairing. Simulations on similar systems have shown that with increasing alkyl chain length on the ammonium cation, there is a greater tendency for the formation of mixed micelles with sulfate anions. rsc.org

The formation of adducts between 2-methylpropan-2-amine and sulfuric acid is primarily controlled by hydrogen bonding. nih.gov The initial interaction leads to proton transfer and the formation of a strong N-H...O hydrogen bond between the newly formed tert-butylammonium cation and the bisulfate anion. ustc.edu.cn

MD simulations can be used to explore the dynamics of this hydrogen bonding. In related amine-sulfuric acid clusters, it has been shown that the structure is a result of the interplay between hydrogen bonding and Coulombic forces. nih.gov The number of hydrogen bond donors and acceptors on the amine and the sulfate ion dictates the geometry and stability of the resulting clusters. For primary amines like tert-butylamine, the presence of multiple N-H donors on the ammonium headgroup allows for the formation of robust hydrogen-bonded networks with sulfate anions and surrounding water molecules. nih.gov

Table 4.2.2: Key Intermolecular Interactions in Amine-Sulfate Systems

| Interaction Type | Description | Significance |

| Ion Pairing | Electrostatic attraction between the tert-butylammonium cation and the bisulfate anion. | A primary driving force for complex formation. Can be direct or solvent-separated. rsc.org |

| Hydrogen Bonding | Formation of hydrogen bonds between N-H groups of the cation and O-H/S=O groups of the anion, as well as with solvent molecules. | Crucial for the stability and structure of adducts and clusters. nih.govnih.gov |

| Hydrophobic Interactions | Interactions involving the nonpolar tert-butyl group of the cation. | Influences the solvation structure in aqueous environments and can lead to aggregation. rsc.orgacs.org |

| Van der Waals Forces | Weak, short-range attractive forces between molecules. | Contribute to the overall stability of larger clusters and condensed phases. ustc.edu.cn |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of the 2-methylpropan-2-amine;sulfuric acid system is characterized by the formation of an ionic bond between the tert-butylammonium cation and the bisulfate anion. This is a result of the significant difference in the proton affinity of tert-butylamine and the acidity of sulfuric acid.

Quantum chemical calculations confirm that upon complexation, there is a significant charge transfer from the amine to the sulfuric acid molecule, consistent with proton transfer. ustc.edu.cn The resulting tert-butylammonium cation features a localized positive charge on the nitrogen atom, while the negative charge on the bisulfate anion is distributed among the oxygen atoms.

The bonding within the complex is dominated by strong electrostatic interactions between the two ions. This is supplemented by a network of hydrogen bonds. In the most stable configurations of primary amine-sulfuric acid complexes, a dual hydrogen bond is often observed, which contributes significantly to the stability of the adduct. ustc.edu.cn The nature of these interactions is fundamental to understanding the role of this and similar compounds in processes such as atmospheric new particle formation, where the stability of initial clusters is a critical factor. nih.govrsc.org

Prediction of Reaction Regioselectivity and Catalytic Pathways

Computational and theoretical chemistry provides significant insights into the reaction mechanisms between 2-methylpropan-2-amine (tert-butylamine) and sulfuric acid. These studies are crucial for predicting the regioselectivity of the reaction and understanding potential catalytic pathways that influence reaction rates and product formation.

The primary reaction anticipated between a primary amine like 2-methylpropan-2-amine and sulfuric acid is N-sulfonation, leading to the formation of the corresponding N-alkylsulfamic acid. The question of regioselectivity revolves around whether the sulfonation occurs at the nitrogen atom (N-sulfonation) or a carbon atom of the alkyl group (C-sulfonation). For aliphatic amines such as 2-methylpropan-2-amine, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, far more reactive towards electrophilic attack than the stable carbon-hydrogen bonds of the tert-butyl group. Computational models consistently show that the initial step is an acid-base reaction or a nucleophilic attack by the amine on the sulfur atom.

Predicted Reaction Pathway and Regioselectivity

Theoretical calculations on analogous systems, such as the reaction between ammonia (B1221849) (NH₃) and sulfur trioxide (SO₃) — the anhydride (B1165640) of sulfuric acid — serve as a fundamental model for this process. Ab initio and Density Functional Theory (DFT) studies reveal that the reaction proceeds via a highly favorable, often barrierless, pathway.

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of 2-methylpropan-2-amine attacking the electrophilic sulfur atom of SO₃ (or a protonated sulfuric acid molecule).

Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic adduct, (CH₃)₃CNH₂⁺-SO₃⁻.

Proton Transfer: An intramolecular or intermolecular proton transfer from the nitrogen to one of the oxygen atoms of the sulfonate group then occurs. This step is typically very rapid and leads to the stable N-tert-butylsulfamic acid product.

Due to the high activation energy required to break the C-H bonds of the inert alkyl group, C-sulfonation is not considered a viable reaction pathway under typical conditions. Therefore, the reaction is predicted to be exclusively regioselective for N-sulfonation.

Catalytic Pathways

Computational studies have identified that the formation of sulfamic acids can be catalyzed by additional molecules present in the reaction system, which act as proton shuttles to facilitate the proton transfer step.

Self-Catalysis by Amine: A second molecule of 2-methylpropan-2-amine can act as a catalyst. It can accept the proton from the nitrogen of the zwitterionic intermediate and transfer it to a sulfonate oxygen, thereby lowering the activation energy of the proton transfer step. This is a common motif in amine-SO₃ reactions. acs.org

Water-Assisted Catalysis: In the presence of water, even in trace amounts, a water molecule can mediate the proton transfer. Ab initio molecular dynamics simulations on related amine-SO₃ systems show that water can form a hydrogen-bonded bridge, creating a ring-like transition state that significantly lowers the energy barrier for proton transfer. nih.gov This pathway is particularly relevant in atmospheric chemistry where water is ubiquitous.

Acid-Catalyzed Pathway: In the presence of a strong acid like sulfuric acid itself, the reaction can also be catalyzed. An additional acid molecule can protonate the zwitterionic intermediate, facilitating the necessary rearrangements to form the final product.

The energetics of these pathways can be compared through computational modeling. Below is a representative data table derived from computational studies of the analogous ammonia-SO₃ system, which illustrates the thermodynamic favorability of the formation of the sulfamic acid product and the effect of catalysts.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Overall Reaction Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|

| Uncatalyzed (Direct Proton Transfer) | TS for intramolecular H-transfer | ~5-10 | ~ -25 to -30 |

| Ammonia-Catalyzed | TS involving a second NH₃ molecule | ~1-3 (lower barrier) | ~ -25 to -30 |

| Water-Catalyzed | TS involving one H₂O molecule | Nearly Barrierless | ~ -25 to -30 |

These theoretical findings underscore that the reaction between 2-methylpropan-2-amine and sulfuric acid is a highly regioselective process favoring N-sulfonation. The reaction is thermodynamically favorable and kinetically rapid, with the rate being potentially enhanced by the presence of other amine molecules or water, which act as catalysts for the key proton transfer step in the formation of N-tert-butylsulfamic acid.

Advanced Applications in Organic Synthesis and Catalysis

Role as a Phase-Transfer Catalyst (PTC) in Synthetic Methodologies

Phase-transfer catalysis is a powerful technique that enables or accelerates reactions between reactants in separate, immiscible phases, typically an aqueous and an organic phase. wikipedia.org Ionic reactants, such as inorganic salts, are often soluble in water but insoluble in organic solvents where the organic substrate resides. wikipedia.org A phase-transfer catalyst, like tert-butylammonium (B1230491) hydrogen sulfate (B86663), acts as a shuttle, transporting the ionic reactant across the phase boundary into the organic phase where the reaction can occur. youtube.com

Quaternary ammonium (B1175870) hydrogen sulfates have demonstrated remarkable catalytic efficacy in a variety of crucial bond-forming reactions. While specific examples often feature the closely related tetrabutylammonium (B224687) hydrogen sulfate (TBAHS), the principles are directly applicable to its tert-butyl counterpart.

N-alkylation: These catalysts are efficient in promoting N-alkylation reactions. For instance, TBAHS has been successfully used to catalyze the N-alkylation of benzanilides and the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones under solvent-free conditions, achieving high yields. chemicalbook.comresearchgate.netcymitquimica.com The catalyst facilitates the transfer of a base (like hydroxide (B78521) or carbonate) into the organic phase to deprotonate the substrate, which then reacts with the alkylating agent.

Cyclization: Intramolecular cyclization reactions to form heterocyclic compounds are also effectively catalyzed. A notable application is the cyclization of β-amino acids to form β-lactams, an important structural motif in pharmaceuticals. chemicalbook.comcymitquimica.com Metal-free, phase-transfer-catalyzed intramolecular cyclizations have been developed for forming benzo[b]furan and 3-methyleneisoindolin-1-one (B1254794) derivatives. scirp.org

Michael Additions: The formation of C-C bonds via Michael additions is another area where these catalysts excel. TBAHS has been shown to catalyze the regioselective Michael addition of indoles to electron-deficient olefins, such as chalcones and nitrostyrenes, in an aqueous medium to produce 3-alkylated indoles in excellent yields. researchgate.netresearchgate.net Highly efficient aza-Michael additions of carbamates to electron-deficient olefins have also been achieved under phase-transfer catalytic conditions, with yields reported between 90-99%. rsc.org

The table below summarizes the catalytic performance of TBAHS, a representative quaternary ammonium hydrogen sulfate, in various bond-forming reactions.

| Reaction Type | Substrates | Catalyst | Conditions | Yield | Reference |

| N-Alkylation | 3,4-dihydropyrimidine-2(1H)-ones | TBAHS | Solvent-free | High | researchgate.net |

| Cyclization | β-amino acids | TBAHS | Not specified | Efficient | chemicalbook.comcymitquimica.com |

| Michael Addition | Indoles, Chalcones | TBAHS | Aqueous medium | Good to Excellent | researchgate.net |

| Aza-Michael Addition | tert-butyl benzyloxycarbamate, Olefins | Not specified | Not specified | 90-99% | rsc.org |

The use of phase-transfer catalysts like tert-butylammonium hydrogen sulfate has a profound impact on key reaction parameters. By overcoming the insolubility of reactants, PTCs dramatically increase reaction rates. princeton.edu Reactions that might otherwise require days of vigorous stirring at high temperatures can proceed to completion in a matter of hours under mild conditions. operachem.comprinceton.edu

Consequently, product yields are often significantly improved, frequently reaching near-quantitative levels. researchgate.netchemijournal.com The mild conditions employed help to minimize side reactions and decomposition of sensitive products, further contributing to higher isolated yields. wikipedia.org

Furthermore, these catalysts can influence the selectivity of a reaction. For example, in the Michael addition of indoles, TBAHS promotes regioselective addition at the C3 position, with no N-alkylated products observed. researchgate.net In other cases, the catalyst structure can be modified to achieve high enantio- and diastereospecificity, effectively controlling the stereochemical outcome of the reaction. researchgate.net

Catalysis of Oxidation and Reduction Processes

Beyond bond-forming reactions, tert-butylammonium hydrogen sulfate and its analogs are effective catalysts for oxidation and reduction processes, again leveraging the principles of phase-transfer catalysis to unite oxidants or reductants with organic substrates.

Phase-transfer catalysis provides a powerful method for conducting oxidation reactions, allowing the use of common, water-soluble inorganic oxidizing agents like permanganate (B83412), dichromate, or Oxone® for the oxidation of water-insoluble organic compounds. researchgate.netresearchgate.net The PTC transports the oxidant anion (e.g., MnO₄⁻ or Cr₂O₇²⁻) into the organic phase, where it can react with the substrate. researchgate.netchemijournal.com

This methodology enhances the oxidation of a wide range of substrates. For example, TBAHS is used as an efficient catalyst in the oxidation of alcohols and enhances the oxidation of benzylic and alkane C-H bonds. chemicalbook.comcymitquimica.com The kinetics of permanganate oxidation of secondary aromatic alcohols to their corresponding ketones in near-quantitative yield have been studied using quaternary ammonium salts as the phase-transfer catalyst. researchgate.net This approach often allows for milder reaction conditions and can replace toxic, aggressive reagents with more benign oxidants, aligning with the principles of green chemistry. chemijournal.comresearchgate.net

| Substrate | Oxidant | Catalyst | Product | Yield | Reference |

| Secondary Aromatic Alcohols | Permanganate | TBAB, TCMAC | Ketones | Almost Quantitative | researchgate.net |

| Benzaldehydes | Dichromate | TBAHS, TBAB | Benzoic Acids | >90% | chemijournal.com |

| Benzylic C-H bonds | Oxone® | TBAHS | Not specified | Effective |

Applications in Multicomponent Reactions and Domino Processes

The efficiency of tert-butylammonium hydrogen sulfate extends to more complex transformations such as multicomponent reactions (MCRs) and domino (or cascade) processes. These reactions are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy.

TBAHS has been reported as an effective catalyst for various MCRs. For instance, it catalyzes the one-pot, three-component condensation of aromatic aldehydes, acetophenones, and ammonium acetate (B1210297) under solvent-free conditions to produce 2,4,6-triarylpyridines in good yields. researchgate.net It has also been employed in domino Knoevenagel-hetero-Diels-Alder reactions to synthesize complex heterocyclic systems like benzopyran-annulated pyrano[2,3-c]pyrazoles with high yields and stereoselectivity. researchgate.net The ability of the catalyst to facilitate multiple bond-forming events in a single pot underscores its utility in streamlining the synthesis of complex molecular architectures. researchgate.netnih.gov

Development of Green Chemistry Protocols Utilizing 2-methylpropan-2-amine;sulfuric acid as Catalyst

The exploration of 2-methylpropan-2-amine;sulfuric acid as a catalyst is situated within the broader effort to design effective and recyclable catalysts that align with the principles of green chemistry. The inherent properties of this amine salt, such as its potential Brønsted acidity, make it a candidate for catalyzing a variety of organic transformations. The development of green protocols using this catalyst focuses on minimizing environmental impact by reducing or eliminating the use of volatile organic solvents (VOCs).

Solvent-free reactions, also known as neat reactions, and reactions conducted in water represent two of the most significant strategies in green organic synthesis. researchgate.netnih.gov These approaches address the environmental concerns associated with conventional organic solvents, which are often toxic, flammable, and contribute to pollution. nih.gov

Current research into the catalytic applications of 2-methylpropan-2-amine;sulfuric acid in these green reaction media is an emerging field. While extensive studies detailing its efficacy and the scope of its catalytic activity in a wide range of solvent-free and aqueous reactions are not yet broadly available, the compound's chemical nature suggests its potential utility. The development of such protocols would involve optimizing reaction conditions to achieve high yields and selectivity without the need for traditional organic solvents.

Interactive Data Table: At present, specific research data on the performance of 2-methylpropan-2-amine;sulfuric acid as a catalyst in solvent-free and aqueous medium reactions is not available in the public domain. Consequently, a data table of detailed research findings cannot be generated. Further investigation and publication of research in this specific area are required to populate such a table with relevant data points, including reaction types, substrates, product yields, reaction times, and catalyst recyclability.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Medium | Temperature (°C) | Time (h) | Yield (%) | Source |

| Data Not Available | - | - | - | Solvent-Free | - | - | - | - |

| Data Not Available | - | - | - | Aqueous | - | - | - | - |

Further research is necessary to fully elucidate the catalytic potential of 2-methylpropan-2-amine;sulfuric acid in developing sustainable, solvent-free, and aqueous-based synthetic methodologies.

Innovative Methodologies in Analytical Chemistry

Application in Ion Pair Chromatography (IPC) and Ion Interaction Reagent (IIR) Techniques

2-methylpropan-2-amine;sulfuric acid, the salt formed from tert-butylamine (B42293) and sulfuric acid, serves as a valuable reagent in analytical separation techniques, particularly in Ion Pair Chromatography (IPC). In aqueous solutions, the compound dissociates, and the tert-butylamine is protonated to form the tert-butylammonium (B1230491) cation. This cation functions as an ion-pairing agent, which is a large ionic molecule that carries a charge opposite to that of the analyte of interest. cdhfinechemical.com

IPC is a chromatographic technique used to separate charged or highly polar analytes using a reversed-phase column. technologynetworks.com The fundamental principle involves adding an ion-pairing reagent to the mobile phase. This reagent forms an electrically neutral ion pair with the charged analyte. technologynetworks.comkm3.com.tw For instance, the positively charged tert-butylammonium ion can pair with anionic analytes. This newly formed neutral complex can then be retained and separated on a nonpolar stationary phase, such as a C18 column. technologynetworks.comchromatographyonline.com

The mechanism of retention in IPC is often described by two models:

The Ion Pairing Model: The analyte and the ion-pairing reagent form a neutral pair in the mobile phase, which then partitions onto the hydrophobic stationary phase. technologynetworks.com

The Dynamic Ion-Exchange Model: The hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions. chromatographyonline.comthermofisher.com

The use of volatile amines, such as tert-butylamine, as ion-pairing agents is particularly advantageous when the chromatographic separation is coupled with mass spectrometry (MS), as they are compatible with the vacuum conditions of the MS interface. nih.gov

Optimization of Chromatographic Parameters for Complex Sample Matrices

Achieving effective separation in complex matrices, such as environmental or biological samples, requires careful optimization of several chromatographic parameters. The concentration of the ion-pairing reagent, the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature all play crucial roles in determining the retention and resolution of analytes.

The concentration of the 2-methylpropan-2-amine;sulfuric acid reagent is a critical factor. An increase in its concentration generally leads to increased retention of oppositely charged analytes. technologynetworks.com However, excessively high concentrations can lead to long equilibration times and potential saturation of the stationary phase. technologynetworks.com For instance, in the analysis of aromatic sulfonates, it was found that amine concentrations above 2.5 mmol/L in the eluent strongly reduced detection sensitivity in mass spectrometry. nih.gov

The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For tert-butylamine to be an effective cation, the pH should be maintained below its pKa value.

The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase affects the retention of the ion pair. thermofisher.com A higher concentration of the organic modifier typically reduces the retention time.

Research findings from a study on the determination of aromatic sulfonic acids using a volatile amine as an ion-pairing agent with HPLC-MS/MS are summarized in the table below.

Table 1: Optimized Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Value/Condition |

|---|---|

| Ion-Pairing Agent | Tributylamine |

| Concentration | < 2.5 mmol/L |

| Detection Method | Negative Ion Electrospray Tandem MS |

| Analytes | 19 Aromatic Sulfonic Acids |

| Detection Limits | 3 to 74 µg/L |

| Application | Dyeing baths and textile wastewater |

This interactive table summarizes key parameters for the analysis of aromatic sulfonic acids using a volatile amine ion-pairing agent, demonstrating the optimization required for complex samples. nih.gov

Strategies for Mitigating Column Performance Challenges in Ion Pair Chromatography

While IPC is a powerful technique, it is associated with several challenges that can affect column performance and reproducibility. These include long column equilibration times, memory effects, and peak tailing. When using 2-methylpropan-2-amine;sulfuric acid, specific strategies can be employed to mitigate these issues.

Column Dedication: Due to the strong adsorption of ion-pairing reagents onto the stationary phase, it is a common and highly recommended practice to dedicate a specific column solely for IPC applications with a particular reagent. chromatographyonline.com This prevents cross-contamination and ensures more reproducible results.

Thorough Equilibration and Washing: The column must be thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before analysis to ensure a stable baseline and reproducible retention times. After analysis, a rigorous washing protocol is necessary to remove the reagent. This often involves flushing the column with a high percentage of organic solvent, followed by an intermediate solvent, and finally the storage solvent.

Control of Reagent Concentration: Using the lowest effective concentration of 2-methylpropan-2-amine;sulfuric acid can help minimize column memory effects and reduce equilibration times. technologynetworks.com The concentration should be sufficient to provide adequate retention without oversaturating the stationary phase.

Mobile Phase pH Control: Maintaining a consistent and appropriate pH is crucial for reproducible separations and to avoid damage to silica-based columns. chromatographyonline.com Buffering the mobile phase helps to stabilize the ionization state of the analytes, the ion-pairing reagent, and the residual silanols on the stationary phase, leading to improved peak shape.

Electrochemical Methods for Compound Analysis

In the realm of electrochemistry, the analysis of specific compounds often requires the presence of a supporting electrolyte to ensure the proper functioning of the electroanalytical system. 2-methylpropan-2-amine;sulfuric acid, as a salt, can dissociate into ions in solution, making it a candidate for such applications. Ion chromatography with conductivity detection has been successfully used for the analysis of tert-butylamine (TBA) in pharmaceutical preparations, where the compound is separated and then detected based on the conductivity of the eluent. nih.gov

Role as a Supporting Electrolyte in Advanced Electroanalytical Systems

A supporting electrolyte is an electrochemically inert salt added to the solution in a much higher concentration than the analyte. Its primary roles are to minimize the solution's resistance and to ensure that the analyte reaches the electrode surface via diffusion rather than electrical migration.

While specific literature detailing the use of 2-methylpropan-2-amine;sulfuric acid as a supporting electrolyte is not abundant, its properties are consistent with the requirements for such a reagent. The tert-butylammonium cation and the sulfate (B86663) anion are generally electrochemically inactive over a wide potential range. This inertness is a critical prerequisite for a supporting electrolyte, as it must not undergo redox reactions that would interfere with the analysis of the target compound. The choice of a supporting electrolyte depends on the solvent system and the potential window required for the analysis. Alkylammonium salts are frequently used in non-aqueous electrochemistry, and the principles of their function can be extended to aqueous systems where 2-methylpropan-2-amine;sulfuric acid would be soluble.

Integration with Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for the analysis of complex mixtures. rjpn.orgnih.gov The combination of Ion Pair Chromatography (IPC) using 2-methylpropan-2-amine;sulfuric acid with mass spectrometry (LC-MS) is a prime example.

The volatility of tert-butylamine makes its salt form particularly suitable for LC-MS applications. nih.gov Non-volatile ion-pairing reagents, such as inorganic salts, can cause signal suppression in the MS detector and contaminate the ion source. In contrast, a volatile reagent like tert-butylamine can be removed more easily in the high-temperature, low-pressure interface between the LC and the MS.

A study on the determination of aromatic sulfonates in industrial wastewater successfully used volatile trialkylamines as ion-pairing agents for HPLC coupled with tandem mass spectrometry (MS/MS). nih.gov This approach allowed for the sensitive and selective detection of multiple analytes in a complex matrix. The use of a volatile amine like tert-butylamine in a similar setup would offer the same advantages, enabling robust and reliable quantification of anionic species. This integration provides both the separation power of chromatography and the high specificity and sensitivity of mass spectrometry. actascientific.com

Advanced Sample Preparation Techniques Employing 2-methylpropan-2-amine;sulfuric acid

The chemical properties of 2-methylpropan-2-amine;sulfuric acid can be leveraged in various sample preparation steps prior to analysis. As a salt of a volatile amine, it has distinct solubility characteristics that can be exploited for extraction or purification purposes.

In one documented method, the analysis of residual tert-butylamine in a terbutaline (B1683087) sulfate drug substance requires a specific sample preparation step to liberate the amine from its salt form. google.com The sample, where tert-butylamine exists as an ammonium (B1175870) salt, is treated with an organic base in N,N-dimethylformamide to convert the salt back to the free, volatile amine, which can then be analyzed by headspace gas chromatography. google.com

This principle can be reversed in other applications. For example, an aqueous sample containing a mixture of acidic, basic, and neutral compounds could be treated to adjust the pH, ensuring that a basic analyte of interest is protonated. The subsequent addition of sulfate ions could facilitate the selective precipitation or extraction of the resulting 2-methylpropan-2-amine;sulfuric acid salt, thereby isolating it from other matrix components. Such techniques are crucial for reducing matrix effects and improving the accuracy and sensitivity of the final analytical measurement.

Exploration in Materials Science and Electrochemistry

Electrochemical Synthesis of Conductive Polymers and Advanced Materials

While quaternary ammonium (B1175870) salts are utilized in electrochemical applications, specific research detailing the use of 2-methylpropan-2-amine;sulfuric acid in the electrochemical synthesis of conductive polymers and advanced materials is not extensively documented in the available literature.

Similarly, detailed investigations into the specific electrolyte properties of 2-methylpropan-2-amine;sulfuric acid within electrochemical processes are not prominently featured in the provided research.

Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Assemblies Utilizing 2-methylpropan-2-amine;sulfuric acid

The tert-butylammonium (B1230491) cation, the core of 2-methylpropan-2-amine;sulfuric acid, is a valuable building block in supramolecular chemistry. The protonated amine group (NH3+) is an excellent hydrogen bond donor, capable of forming strong, charge-assisted hydrogen bonds. This characteristic is fundamental to its use in constructing highly ordered, crystalline networks known as Hydrogen-Bonded Organic Frameworks (HOFs).

Research into anhydrous salts formed between tert-butylamine (B42293) and various carboxylic acids demonstrates that the protonated NH3+ group readily forms robust N-H···O hydrogen bonds with deprotonated acid groups. researchgate.net This principle is directly applicable to the salt with sulfuric acid, where the tert-butylammonium cation can interact with the sulfonate anions. beilstein-journals.org These interactions lead to the self-assembly of intricate, predictable supramolecular structures. researchgate.net A class of materials known as charge-assisted hydrogen-bonded organic frameworks (CAHOFs) has been developed based on the hydrogen bonds between ammonium cations and sulfonate anions, creating a framework analogous to what would be formed with 2-methylpropan-2-amine;sulfuric acid. beilstein-journals.org

The design of HOFs and related supramolecular assemblies using 2-methylpropan-2-amine;sulfuric acid for applications like proton conductivity and gas adsorption relies on key molecular principles.

Proton Conductivity: The primary design principle involves creating pathways for proton transport. The framework built from tert-butylammonium cations and hydrogen sulfate (B86663) anions inherently contains a network of hydrogen bonds. Protons can be transported through this network, often mediated by guest molecules like water, via mechanisms such as the Grotthuss mechanism. nih.gov The presence of both a proton-donating cation (tert-butylammonium) and a potentially proton-accepting/donating anion (hydrogen sulfate) is crucial. The efficiency of proton conduction is influenced by the strength and geometry of the hydrogen bonds within the crystal structure. nih.gov

Gas Adsorption: For gas adsorption, the design focuses on creating a porous framework with specific chemical affinity for target gas molecules. nih.gov The bulky tert-butyl groups of the cation act as spacers, helping to create void spaces or channels within the crystalline structure. The ionic nature of the framework, with localized positive charges on the ammonium groups and negative charges on the sulfate anions, provides active sites for adsorbing polar gas molecules like sulfur dioxide (SO2) and ammonia (B1221849) (NH3). nih.govmit.edu The design can be tailored to achieve selective gas adsorption by controlling the pore size and the chemical environment within the pores. berkeley.edu Frameworks built on similar charge-assisted hydrogen bonds have been shown to function as effective Brønsted acid catalysts, indicating a chemically active internal surface. beilstein-journals.org

Table 1: Hydrogen Bond Characteristics in an Analogous Charge-Assisted Hydrogen-Bonded Organic Framework (CAHOF) Data based on a representative framework assembled from ammonium cations and sulfonate anions. beilstein-journals.org

| Bond Type | Interaction Description | Role in Framework Stability |

| N-H···O | Strong, charge-assisted hydrogen bond between the ammonium cation (NH3+) and the sulfonate anion (SO3-). | Primary interaction responsible for the framework assembly and structural integrity. |

| Guest Interactions | Potential hydrogen bonding with guest molecules (e.g., water) within the framework's pores. | Mediates proton transport for conductivity; can influence gas adsorption selectivity. |

Specific studies on the fabrication of composite materials incorporating 2-methylpropan-2-amine;sulfuric acid to create tailored functional properties were not identified in the available research.

Application in Surface Chemistry and Interfacial Phenomena

While related quaternary ammonium salts are known for their roles as phase-transfer catalysts and surface-active agents due to their molecular structure, specific research detailing the application of 2-methylpropan-2-amine;sulfuric acid in surface chemistry and interfacial phenomena is not widely available.

Environmental and Industrial Chemical Research

Role in Atmospheric Chemistry and Aerosol Formation Mechanisms of Amines and Sulfuric Acid.

The interaction between amines, such as 2-methylpropan-2-amine, and sulfuric acid is a focal point in atmospheric chemistry due to its significant contribution to the formation of new aerosol particles. tandfonline.comnih.gov Amines are recognized as potent enhancers of aerosol formation, a process critical to understanding atmospheric composition and its effects on climate. nih.govnih.gov The mechanism often involves the stabilization of sulfuric acid clusters by amine molecules, which significantly enhances the nucleation rate of new particles. tandfonline.com

Studies have shown that even at low concentrations, amines can play a crucial role in particle formation and growth. copernicus.org The acid-base reaction between amines and sulfuric acid leads to the formation of aminium salts, which are key components in the initial stages of particle growth. publish.csiro.auacs.org This process is particularly important in polluted atmospheric environments where concentrations of precursor gases like sulfur dioxide (SO₂), a precursor to sulfuric acid, and amines are relatively high. tandfonline.com The formation of these stable aerosol particles from amine-sulfuric acid reactions has wide-ranging implications for air quality and climate, as these particles can act as cloud condensation nuclei. rsc.org

Theoretical and Experimental Studies on Atmospheric Degradation Pathways.

The atmospheric lifetime and impact of 2-methylpropan-2-amine (tert-butylamine, tBA) are determined by its degradation pathways, primarily initiated by reaction with hydroxyl (OH) radicals. whiterose.ac.ukacs.org Detailed quantum chemistry studies and laboratory experiments have elucidated the mechanisms of this degradation. The primary reaction pathway involves the abstraction of a hydrogen atom from the amino group (-NH₂) by an OH radical. whiterose.ac.ukacs.org

In the presence of nitrogen oxides (NOx), this initial reaction leads to the formation of several products, with tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone (B3395972) being the main ones. whiterose.ac.ukacs.org The formation of acetone occurs through the reaction of intermediate species like tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer with OH radicals, which also yields nitrous oxide (N₂O). acs.org

Minor products from the atmospheric degradation of tert-butylamine (B42293) have also been predicted and observed, including formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org The rate of reaction between tert-butylamine and OH radicals has been measured to be approximately 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.ukacs.org It is also noteworthy that these atmospheric reactions are often accompanied by significant particle formation, induced by the acid-base reaction between the amine and photochemically formed acids like nitric acid. whiterose.ac.ukacs.org

A similar amine, 2-amino-2-methyl-1-propanol (B13486) (AMP), which shares structural similarities with tert-butylamine, also undergoes OH-initiated degradation. For AMP, hydrogen abstraction predominantly occurs from the -CH₂- group, leading to different major and minor products. whiterose.ac.ukacs.org

Interplay between Organic/Ammonium (B1175870) Aerosols and Environmental Conditions.

The formation and composition of atmospheric aerosols, including those containing aminium and ammonium sulfates, are strongly influenced by environmental conditions such as temperature, relative humidity (RH), and the presence of other atmospheric constituents. publish.csiro.aursc.orgescholarship.org High relative humidity, for instance, has been shown to greatly enhance the formation of particulate amines through acid-base reactions and subsequent particle growth. publish.csiro.au

Temperature plays a critical role in the gas-to-particle partitioning of amines and their salts. escholarship.org Lower temperatures generally favor the partitioning of gaseous amines into the particle phase, leading to higher concentrations of amine-containing aerosols in winter compared to summer. publish.csiro.auescholarship.org Studies have shown that significantly more aerosol formation from aliphatic amines occurs at 10°C than at 40°C. escholarship.org

The interaction between organic and inorganic aerosol components, such as ammonium sulfate (B86663) and organic acids, is also a key factor. nih.govnoaa.gov The presence of organic coatings on sulfate particles can retard the uptake of ammonia (B1221849), affecting the final composition and acidity of the aerosol. noaa.gov This interplay is complex, as the phase state (liquid or solid) of the aerosol particles can determine the rates of heterogeneous reactions and the final products formed. acs.org For example, aminium salts in a liquid state can evaporate at low RH, forming acidic bisulfates, which can then react with ammonia. acs.org

The following table summarizes the influence of key environmental conditions on amine aerosol formation:

| Environmental Condition | Effect on Amine Aerosol Formation |

|---|---|

| High Relative Humidity | Enhances particulate amine formation and particle growth. publish.csiro.au |

| Low Temperature | Favors gas-to-particle partitioning of amines, increasing aerosol concentration. publish.csiro.auescholarship.org |

| High Acidity of Particles | Promotes the uptake of gaseous amines through acid-base reactions. publish.csiro.au |

| Presence of Organic Coatings | Can limit the uptake of ammonia by sulfate particles, affecting aerosol composition. noaa.gov |

Industrial Chemical Manufacturing Processes Involving Sulfate Salts of Amines.

The industrial production of tert-butylamine, the amine component of 2-methylpropan-2-amine;sulfuric acid, is achieved through several methods. A primary commercial route is the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.org Another significant method is the Ritter reaction, where isobutylene reacts with hydrocyanic acid and water in the presence of a sulfuric acid catalyst to form a formamide (B127407) derivative, which is then hydrolyzed to yield tert-butylamine. guidechem.comgoogle.com Other synthesis routes include the hydrolysis of tert-butylurea (B72671) and the catalytic amination of methyl tert-butyl ether (MTBE). guidechem.comgoogle.com

Ammonium sulfate, a related inorganic salt, is manufactured on a large scale primarily by reacting ammonia with sulfuric acid. archemco.comwikipedia.org In a typical process, a mixture of ammonia gas and water vapor is introduced into a reactor containing a saturated solution of ammonium sulfate and a small amount of free sulfuric acid. wikipedia.orgshimico.com The heat from the exothermic reaction maintains the reactor temperature. wikipedia.orgshimico.com An alternative method involves spraying concentrated sulfuric acid into a reaction chamber filled with ammonia gas, which evaporates the water and produces a powdered salt. wikipedia.orgshimico.comrahaoil.com Ammonium sulfate is also produced as a byproduct in various industrial processes, such as from gypsum (calcium sulfate) and in the manufacturing of caprolactam. wikipedia.orgrahaoil.com

The sulfate salts of amines, including tert-butylamine sulfate, are important intermediates in various industrial applications. For instance, tert-butylamine is a precursor for rubber vulcanization accelerators, pesticides, and pharmaceuticals. wikipedia.orgguidechem.com The formation of its sulfate salt is often a key step in these synthesis or purification processes.

Strategies for Recycling and Sustainable Chemical Production Utilizing Amine Sulfates.

Growing environmental concerns and the economic value of amines have driven the development of strategies for recycling and sustainable production involving amine sulfates. In many industrial processes, such as CO₂ capture using amine solutions, amine sulfates are formed as degradation products or by reaction with acidic gases. tandfonline.comelectrosep.com The recovery and reuse of these amines are crucial for the economic viability and environmental footprint of such technologies. tandfonline.comelectrosep.com

One common method for recovering amines from their sulfate salts is through a process called "salt splitting." This typically involves treating the amine sulfate solution with a strong base, such as caustic soda (sodium hydroxide), to liberate the free amine, which can then be separated by distillation. google.com However, this process generates a salt-containing residue (e.g., sodium sulfate) that requires disposal, presenting its own environmental challenges. google.com

More sustainable approaches aim to improve the efficiency of amine recovery and minimize waste. For example, processes are being developed that utilize cheaper bases like lime (calcium hydroxide), although this can lead to the formation of solid calcium sulfate sludge, which complicates separation. google.comgoogle.com Innovations in distillation and separation technologies are being explored to overcome these challenges. google.com

The concept of a circular economy is also being applied to amine production and use. This includes the development of more robust amine solvents that are less prone to degradation and the integration of recycling loops within industrial plants to continuously reclaim and reuse the amine and the absorption medium (like sulfuric acid). electrosep.comgoogle.com Furthermore, there is a broader push towards sustainable chemical manufacturing that utilizes renewable energy sources and water instead of fossil fuels, which could be applied to the synthesis and recycling of amines and their salts to reduce carbon emissions. azom.com

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new materials and reactions. For 2-methylpropan-2-amine;sulfuric acid, AI and machine learning (ML) models offer a pathway to rapidly predict its behavior and potential applications. By training algorithms on existing data sets of related amine and sulfate (B86663) compounds, researchers can develop predictive models for properties such as solubility, stability, and reactivity under various conditions. This approach can significantly reduce the time and cost associated with laboratory experimentation.

For instance, machine learning could be employed to screen virtual libraries of reactants to identify optimal conditions for reactions involving 2-methylpropan-2-amine;sulfuric acid. Predictive models could also forecast the properties of novel polymers or materials synthesized using this compound as a building block or catalyst. The development of such in-silico tools will be crucial in accelerating the discovery of new applications for 2-methylpropan-2-amine;sulfuric acid.

Development of Novel 2-methylpropan-2-amine;sulfuric acid-Based Catalytic Systems with Enhanced Selectivity

While tert-butylamine (B42293) has been explored as a bifunctional additive in catalysis, the specific role of 2-methylpropan-2-amine;sulfuric acid in novel catalytic systems is an area ripe for investigation. The unique steric hindrance provided by the tert-butyl group, combined with the properties of the sulfate anion, could lead to catalysts with enhanced selectivity for specific chemical transformations.

Future research could focus on immobilizing 2-methylpropan-2-amine;sulfuric acid on solid supports to create heterogeneous catalysts. These systems would offer advantages in terms of catalyst recovery and reuse, making industrial processes more sustainable. The development of such catalysts could find applications in fine chemical synthesis, pharmaceuticals, and the production of specialty polymers. The table below outlines potential research directions in this area.

| Research Direction | Potential Application | Desired Outcome |

| Heterogeneous Catalyst Development | Fine Chemical Synthesis | High selectivity and easy catalyst separation |

| Asymmetric Catalysis | Pharmaceutical Manufacturing | Enantiomerically pure drug compounds |

| Polymerization Catalysis | Materials Science | Polymers with novel properties |

Exploration of Photophysical Properties and Light-Driven Processes

The photophysical properties of many amine sulfates remain underexplored, and 2-methylpropan-2-amine;sulfuric acid is no exception. Understanding how this compound interacts with light is a critical first step toward its use in photochemistry and photobiology. Research in this area would involve characterizing its absorption and emission spectra, quantum yields, and excited-state dynamics.

Such studies could reveal potential applications in areas like photodynamic therapy, where light-activated compounds are used to destroy cancer cells, or in the development of novel photoinitiators for polymerization reactions. Furthermore, investigating the role of 2-methylpropan-2-amine;sulfuric acid in light-driven processes could lead to new methods for solar energy conversion and storage.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To fully understand and optimize chemical reactions involving 2-methylpropan-2-amine;sulfuric acid, it is essential to monitor them in real-time. Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR), can provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.

The application of these techniques would allow for the precise control of reaction parameters, leading to improved yields and purities of desired products. For example, in-situ monitoring could be used to study the role of 2-methylpropan-2-amine;sulfuric acid as a catalyst or reactant in complex reaction mixtures, providing data that is not accessible through traditional analytical methods.

Computational Design and Rational Engineering of Functional Materials

Computational modeling is a powerful tool for the design of new materials with tailored properties. By using quantum chemical calculations and molecular dynamics simulations, researchers can predict the structural, electronic, and mechanical properties of materials incorporating 2-methylpropan-2-amine;sulfuric acid. This approach allows for the rational design of functional materials for specific applications, such as gas separation membranes, conductive polymers, or novel drug delivery systems.

For instance, computational screening could be used to identify the most promising co-monomers to polymerize with a derivative of 2-methylpropan-2-amine;sulfuric acid to create a material with optimal properties for a particular application. This synergy between computational design and experimental synthesis will be key to unlocking the potential of this compound in materials science.

Unexplored Reactivity and Derivatization Pathways of the Sulfate Moiety in Complex Systems